1,2-difluoro-3-(2-nitroethenyl)benzene
Description
1,2-Difluoro-3-(2-nitroethenyl)benzene is an aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a nitroethenyl group at the 3-position. The fluorine substituents introduce strong electron-withdrawing effects, while the nitroethenyl group contributes to conjugation and reactivity. Its structural and electronic properties make it relevant in materials science and pharmaceutical intermediates, though specific applications require further exploration.
Properties
IUPAC Name |
1,2-difluoro-3-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMSYNVLDZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(2-nitroethenyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,2-difluorobenzene followed by a condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,2-difluoro-3-(2-nitroethenyl)benzene may involve large-scale nitration and condensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1,2-Difluoro-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Comparative Structural Analysis with Analogous Compounds
Key Structural Differences:
Electronic Effects :
- Fluorine vs. Methoxy : The electron-withdrawing fluorine substituents in 1,2-difluoro-3-(2-nitroethenyl)benzene increase the aromatic ring's electrophilicity, enhancing susceptibility to nucleophilic attack. In contrast, methoxy groups in the dimethoxy analog donate electron density, reducing reactivity .
- Nitroethenyl Group : Common in both compounds, this group stabilizes negative charge through resonance, facilitating reactions such as Michael additions or cycloadditions .
Crystallographic Data :
- The dimethoxy analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, and β = 97.038° . The fluorine substituents in the target compound likely reduce symmetry and alter packing efficiency compared to methoxy groups.
Physicochemical Properties and Crystallographic Data
Reactivity Profiles and Functional Group Interactions
- Electrophilic Substitution : Fluorine directs incoming electrophiles to meta/para positions, while nitroethenyl groups may act as directing or deactivating groups depending on reaction conditions.
- Nitroethenyl Reactivity : The nitro group participates in reduction reactions (e.g., to amines) and cycloadditions, useful in heterocyclic synthesis .
- Comparative Stability : Methoxy-substituted analogs exhibit lower thermal stability due to weaker C-O bonds compared to C-F bonds .
Biological Activity
1,2-Difluoro-3-(2-nitroethenyl)benzene is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
1,2-Difluoro-3-(2-nitroethenyl)benzene has the molecular formula . The synthesis typically involves the nitration of fluorinated benzene derivatives, which can be achieved through various methods including microwave-assisted reactions.
Biological Activities
The biological activities of 1,2-difluoro-3-(2-nitroethenyl)benzene can be categorized as follows:
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. Studies indicate that the presence of the nitro group enhances the compound's ability to combat various pathogens through mechanisms such as DNA damage via reactive intermediates formed upon reduction of the nitro group .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
|---|---|---|---|---|
| 1,2-Difluoro-3-(2-nitroethenyl)benzene | 32 µg/mL | 16 µg/mL | 256 µg/mL | 32 µg/mL |
| Control (Metronidazole) | 4 µg/mL | 8 µg/mL | 32 µg/mL | 16 µg/mL |
The data indicates that while the compound exhibits some antimicrobial activity, it is less potent than established antibiotics like metronidazole.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of nitro compounds. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress and inhibition of cell proliferation pathways. For instance, research shows that similar nitro compounds can inhibit tubulin polymerization and induce cell cycle arrest in various cancer cell lines .
Case Study: Apoptosis Induction
A study investigating the effects of nitro derivatives on lung cancer cells found that these compounds could activate pathways leading to apoptosis. The results showed a significant decrease in cell viability in treated cells compared to controls, suggesting a promising avenue for further research into their therapeutic potential .
The biological activity of 1,2-difluoro-3-(2-nitroethenyl)benzene is largely attributed to:
- Reduction of the Nitro Group : This process generates reactive species that can interact with cellular macromolecules, leading to cytotoxic effects.
- Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances interactions with nucleophiles within biological systems, potentially disrupting normal cellular functions .
Safety and Toxicity
While nitro compounds possess significant biological activities, they also pose safety concerns. The reduction of nitro groups can lead to toxic intermediates that may affect human health. Toxicity studies indicate that care must be taken when considering these compounds for therapeutic applications .
Q & A
Q. What established synthetic routes are available for 1,2-difluoro-3-(2-nitroethenyl)benzene, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A feasible approach includes:
Electrophilic Nitration : Introduce the nitro group via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Fluorination : Utilize halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) at 120–150°C to substitute chlorine with fluorine .
Nitroethenyl Introduction : Perform a Heck coupling or Wittig reaction with nitroethylene derivatives. For example, palladium-catalyzed coupling with 2-nitrovinylboronic acid in THF at reflux .
Key Considerations : Monitor regioselectivity using GC-MS and optimize stoichiometry to minimize byproducts like 1,2,3-trisubstituted derivatives.
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1,2-difluoro-3-(2-nitroethenyl)benzene?
Methodological Answer:
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., vicinal F atoms induce distinct coupling constants, J ~ 18–22 Hz). Use deuterated chloroform (CDCl₃) for solubility, and compare with reference data for nitroethenyl groups .
- IR Spectroscopy : Identify nitro group stretching vibrations (ν(NO₂) ~ 1520 cm⁻¹ and 1350 cm⁻¹) and C=C stretching (ν ~ 1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns, particularly loss of NO₂ (m/z –46) .
Note : X-ray crystallography (discussed in advanced questions) provides definitive structural validation.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitroethenyl group in electrophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (electrophilicity) to identify reactive sites. For example, the nitroethenyl group’s β-carbon may exhibit higher electrophilicity due to conjugation with the nitro group .
- Transition State Modeling : Simulate intermediates for reactions like Diels-Alder cycloaddition. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to assess activation energies .
- Solvent Effects : Apply COSMO-RS to model solvation effects on reaction pathways, particularly in polar aprotic solvents .
Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .
Q. What strategies are recommended for resolving discrepancies in reported thermochemical data for difluorinated benzene derivatives?
Methodological Answer:
- Calorimetry : Use bomb calorimetry to measure ΔfH°gas (heat of formation) and compare with literature values. For example, discrepancies in 1,2-difluorobenzene ΔfH°gas (–245 kJ/mol vs. –238 kJ/mol) may arise from impurities .
- High-Level Quantum Calculations : Perform CCSD(T)/CBS (coupled-cluster) computations to reconcile experimental and theoretical data. This is critical for gas-phase proton affinities and ionization energies .
- Data Aggregation Tools : Leverage NIST Chemistry WebBook to cross-validate enthalpy values and identify outliers .
Q. How do fluorine substituents influence crystal packing and intermolecular interactions in X-ray diffraction studies?
Methodological Answer:
- Intermolecular Forces : Fluorine’s high electronegativity induces dipole-dipole interactions and weak C–F⋯F–C contacts (2.8–3.0 Å). These stabilize layered packing motifs .
- SHELX Refinement : Use SHELXL for high-resolution refinement. Input anisotropic displacement parameters for F and O atoms to resolve disorder in nitro groups .
- Twinned Crystals : Address twinning (common in fluorinated aromatics) via TWIN/BASF commands in SHELXL. Validate with R1/Rw convergence (<5%) .
Case Study : For 1,2-dimethoxy-3-(2-nitroethenyl)benzene, SHELXPRO resolved torsional angles (C–C–NO₂ = 12.5°) and H-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
